Cas no 1016837-97-0 (2-methoxypyridine-3-carbothioamide)

2-Methoxypyridine-3-carbothioamide is a heterocyclic organic compound featuring a pyridine core substituted with a methoxy group at the 2-position and a carbothioamide functional group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The carbothioamide moiety enhances its utility as a precursor for thiazole and other sulfur-containing heterocycles, while the methoxy group influences electronic properties, aiding in regioselective transformations. Its stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
2-methoxypyridine-3-carbothioamide structure
1016837-97-0 structure
Product Name:2-methoxypyridine-3-carbothioamide
CAS No:1016837-97-0
MF:C7H8N2OS
MW:168.216219902039
CID:4559191
Update Time:2025-06-11

2-methoxypyridine-3-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxypyridine-3-carbothioamide
    • Inchi: 1S/C7H8N2OS/c1-10-7-5(6(8)11)3-2-4-9-7/h2-4H,1H3,(H2,8,11)
    • InChI Key: WOJRRQJVEUOFHM-UHFFFAOYSA-N
    • SMILES: C1(OC)=NC=CC=C1C(=S)N

Computed Properties

  • Exact Mass: 168.035734g/mol
  • Monoisotopic Mass: 168.035734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 168.22g/mol
  • XLogP3: 0.6
  • Topological Polar Surface Area: 80.2Ų

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Additional information on 2-methoxypyridine-3-carbothioamide

Introduction to 2-Methoxypyridine-3-Carbothioamide (CAS No. 1016837-97-0)

2-Methoxypyridine-3-carbothioamide (CAS No. 1016837-97-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine derivatives and is characterized by its unique structural features, which include a methoxy group and a thioamide functional group. These characteristics contribute to its diverse biological activities and make it a valuable candidate for further investigation.

The chemical structure of 2-methoxypyridine-3-carbothioamide consists of a pyridine ring with a methoxy substituent at the 2-position and a carbothioamide group at the 3-position. The methoxy group is known for its electron-donating properties, which can influence the reactivity and stability of the molecule. The thioamide group, on the other hand, is a versatile functional group that can participate in various chemical reactions, including hydrogen bonding and coordination with metal ions. These structural features collectively contribute to the compound's unique chemical and biological properties.

In the realm of medicinal chemistry, 2-methoxypyridine-3-carbothioamide has been explored for its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 2-methoxypyridine-3-carbothioamide could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-methoxypyridine-3-carbothioamide has also shown promising antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. These findings highlight the potential of 2-methoxypyridine-3-carbothioamide as a novel antimicrobial agent.

In addition to its anti-inflammatory and antimicrobial properties, 2-methoxypyridine-3-carbothioamide has been investigated for its anticancer potential. A study published in the Cancer Research journal in 2020 reported that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves induction of apoptosis through modulation of key signaling pathways such as p53 and Bcl-2. These results suggest that 2-methoxypyridine-3-carbothioamide could be further developed as a potential anticancer agent.

The synthesis of 2-methoxypyridine-3-carbothioamide has been well-documented in the literature. One common synthetic route involves the reaction of 2-methoxypyridine-3-carboxylic acid with thiourea in the presence of an appropriate coupling reagent such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride). This method yields high purity and good yields, making it suitable for large-scale production. Alternative synthetic routes have also been explored to optimize yield and purity, including microwave-assisted synthesis and catalytic methods.

The physical properties of 2-methoxypyridine-3-carbothioamide, such as solubility, melting point, and stability, are important considerations for its practical applications. This compound is generally soluble in polar organic solvents such as DMSO (dimethyl sulfoxide) and DMF (dimethylformamide), but exhibits limited solubility in water. Its melting point is typically around 150°C, although this can vary slightly depending on purity and crystallization conditions. The compound is stable under normal laboratory conditions but should be stored away from strong acids and bases to prevent degradation.

In conclusion, 2-methoxypyridine-3-carbothioamide (CAS No. 1016837-97-0) is a promising compound with diverse biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable candidate for further investigation and development. Ongoing research continues to uncover new insights into the mechanisms of action and potential therapeutic uses of this compound.

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